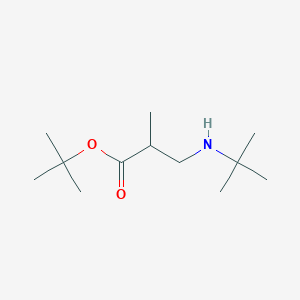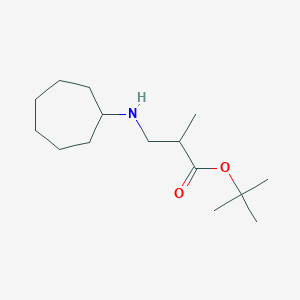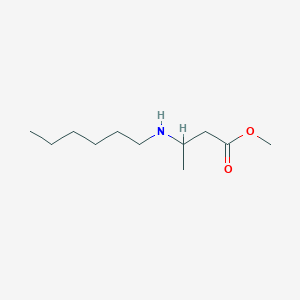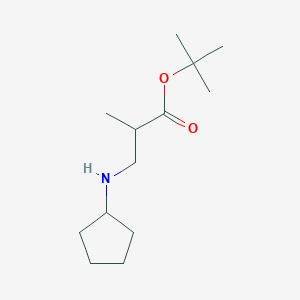![molecular formula C15H22ClNO2 B6340302 tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1221342-84-2](/img/structure/B6340302.png)
tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the linear formula C14H20O2N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI key IHNKAUUIYQVFGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Decomposition
- Decomposition of Methyl Tert-Butyl Ether (MTBE) Using Cold Plasma Reactor : This study explores the decomposition of MTBE, a related tert-butyl compound, highlighting its environmental impact and decomposition methods. The research presents the application of a radio frequency plasma reactor for effective decomposition, which could be relevant for understanding the environmental degradation processes of similar compounds (Hsieh et al., 2011).
Purification and Separation Techniques
- Purification of Fuel Oxygenate Using Polymer Membranes : This review focuses on the use of polymer membranes for the purification of MTBE, another tert-butyl compound, from methanol/MTBE mixtures. The study discusses various materials and their efficiency, providing insights into potential purification and separation techniques that could apply to similar tert-butyl compounds (Pulyalina et al., 2020).
Catalytic and Chemical Reactions
- Formation of MTBE on Supported Heteropoly Acids : This research reviews the catalytic synthesis of MTBE, emphasizing the environmental and stability concerns of traditional catalysts and exploring heteropoly acids as alternatives. The findings may offer a foundation for understanding the catalytic behaviors and applications of related tert-butyl compounds in chemical synthesis (Bielański et al., 2003).
Environmental Behavior and Fate
- Review of MTBE in the Environment : This comprehensive review covers the environmental behavior, human exposure, and toxicity of MTBE, offering a detailed analysis of its occurrence across different matrices. The environmental fate of MTBE, including biodegradation and natural attenuation, provides a context for understanding how similar tert-butyl compounds might interact with environmental systems (Squillace et al., 1997).
Synthesis and Industrial Applications
- Graphical Synthetic Routes of Vandetanib : While not directly related to the specific compound , this paper reviews the synthetic routes of Vandetanib, mentioning the use of tert-butyl compounds in the synthesis process. It provides an insight into the role of tert-butyl compounds in pharmaceutical synthesis, which could be extrapolated to understand the potential synthesis applications of "tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate" (Mi, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-5-7-13(16)8-6-12/h5-8,11,17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACBLEWJXRHYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)
![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)


![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)


![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)